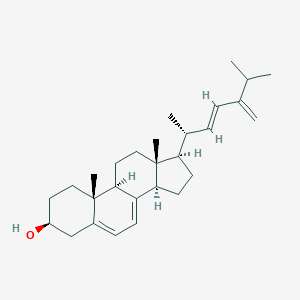

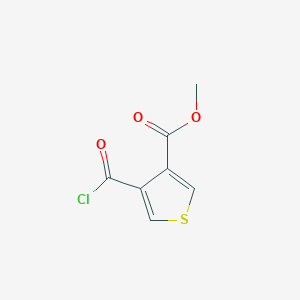

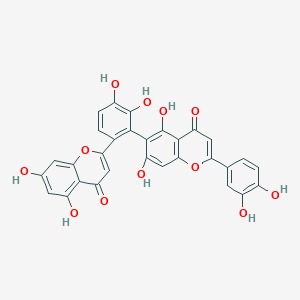

![molecular formula C14H11NO2 B045686 7-乙基-5H-苯并[2,3-b]吡啶-5-酮 CAS No. 53944-31-3](/img/structure/B45686.png)

7-乙基-5H-苯并[2,3-b]吡啶-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5H-Chromeno[2,3-b]pyridin-5-one derivatives, including variations like 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one, often involves green one-pot synthesis strategies. These methods are characterized by their environmental friendliness, high yields, and the absence of heavy metal catalysts. One typical approach involves the reaction of 4-chloro-3-formyl coumarin with active methylene group compounds in the presence of Et3N and NH4OAc in EtOH, without the need for chromatographic separation (Kundu et al., 2022).

Molecular Structure Analysis

The molecular structure of these derivatives is central to their biological and chemical properties. X-ray crystallography reveals detailed insights into their configurations, enabling the development of further applications and synthesis methods. Such analyses highlight the importance of precise structural characterization in understanding the compound's interactions and reactivity (Kibou et al., 2016).

Chemical Reactions and Properties

These compounds are synthesized through various chemical reactions, including multicomponent reactions (MCRs), showcasing their versatile reactivity and the ability to form complex molecules from simpler components. The chemical properties of 5H-Chromeno[2,3-b]pyridin-5-one derivatives are significant for their applications in medicinal chemistry due to their potential biological activities (Ramazani et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. These characteristics affect their processability, stability, and suitability for various applications in chemical and pharmaceutical industries.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other chemical agents, define the utility of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one in synthesis and modifications. Their ability to undergo various chemical transformations makes them valuable scaffolds in organic synthesis and drug development.

For more in-depth research and data on the synthesis, structure, and properties of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one and related compounds, the following references provide extensive insights and methodologies:

- Kundu et al. (2022) discuss a green one-pot synthesis approach for these derivatives, emphasizing environmental considerations and efficiency (source).

- Ramazani et al. (2022) offer a comprehensive review on the syntheses and applications of 5H-Chromeno[2,3-b]pyridines, highlighting their significance in medicinal and industrial fields (source).

- Kibou et al. (2016) provide details on the synthesis and molecular structure analysis through X-ray crystallography, underscoring the importance of structural understanding in the development of new compounds (source).

科学研究应用

合成与表征

7-乙基-5H-苯并[2,3-b]吡啶-5-酮及其衍生物通过各种化学反应合成,表现出显著的性质,适用于工业、生物和医药应用。这些化合物采用多组分反应生产,即结合多个反应物以有效地生成复杂产品。例如,苯并[2,3-b]吡啶衍生物的合成涉及水杨醛、丙二腈二聚体和特定的二氢-3H-吡唑-3-酮的多组分反应,从而获得良好的产率。这些化合物的结构确认是通过全面的分析方法实现的,例如元素分析、质谱、核磁共振和红外光谱,以及评估其 ADME(吸收、分布、代谢和排泄)特性 (Ryzhkova 等人,2023).

光电应用

苯并[2,3-b]吡啶衍生物因其独特的光电特性而被探索在光电应用中的潜力。对一种新的衍生物 ECPPQT 的研究,它来源于杂环苯并[2,3-b]吡啶,揭示了其在 DBU 催化的缩合反应中合成的效率。研究了 ECPPQT 薄膜的光电特性,揭示了在紫外、可见和近红外光谱区域的特征吸收峰。这些特性对于光电器件应用至关重要,尽管所研究的 ECPPQT/p-Si 二极管显示出适度的光伏特性 (Farag 等人,2016).

绿色化学方法

7-乙基-5H-苯并[2,3-b]吡啶-5-酮衍生物的合成也采用了绿色化学原理,例如一锅溶剂参与合成方法。该方法强调釜、原子和步骤经济 (PASE),通过使用溶剂作为反应物扩展到组分经济。此类方法导致高效、快速且更环保的合成工艺,在优化的反应条件和便捷的后处理程序下生成 O-取代的 5-烷氧基-5H-苯并[2,3-b]吡啶 (Ryzhkova 等人,2022).

属性

IUPAC Name |

7-ethylchromeno[2,3-b]pyridin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEREWAEAHLFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)

![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)